

An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(4-Methylpyridin-2-YL)acetic acid

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CAS Number: 149605-62-9

This technical guide provides a comprehensive overview of **2-(4-Methylpyridin-2-YL)acetic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and explores its potential, though currently undocumented, biological significance.

Chemical and Physical Properties

2-(4-Methylpyridin-2-YL)acetic acid is a pyridine derivative with a carboxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure and properties are summarized below.

Property	Value	Source
CAS Number	149605-62-9	[1] [2] [3]
Molecular Formula	C ₈ H ₉ NO ₂	[3]
Molecular Weight	151.16 g/mol	[3]
Boiling Point	296.3±25.0 °C (Predicted)	[3]
Density	1.196±0.06 g/cm ³ (Predicted)	[3]
Storage Temperature	Room Temperature	[3]

Synthesis of 2-(4-Methylpyridin-2-YL)acetic acid

While a specific, detailed experimental protocol for the synthesis of **2-(4-Methylpyridin-2-YL)acetic acid** is not readily available in the public domain, a plausible synthetic route can be derived from general methods for the preparation of pyridylacetic acid derivatives. A promising approach is a three-component synthesis utilizing a pyridine-N-oxide, an activating agent, and a Meldrum's acid derivative, which acts as a linchpin reagent.[\[1\]](#)[\[4\]](#) This method avoids the need for metal catalysts or preformed enolate equivalents.[\[4\]](#)

Proposed Synthetic Pathway

The proposed synthesis involves the activation of 4-methylpyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to yield the final product.

Experimental Protocol

The following is a proposed experimental protocol based on the three-component synthesis of pyridylacetic acid derivatives.[\[1\]](#)[\[4\]](#) This protocol is intended as a guide and may require optimization.

Materials:

- 4-Methylpyridine-N-oxide
- Activating agent (e.g., trifluoroacetic anhydride, p-toluenesulfonyl chloride)

- Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Nucleophile for ring-opening (e.g., water, amine)
- Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
- Purification supplies (silica gel for column chromatography, solvents for recrystallization)

Procedure:

- Activation of Pyridine-N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine-N-oxide in an anhydrous solvent.
- Cool the solution to 0 °C and add the activating agent dropwise.
- Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the activated intermediate.
- Nucleophilic Substitution: To the reaction mixture, add a solution of the Meldrum's acid derivative in the same anhydrous solvent.
- Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Ring-opening and Decarboxylation: Add the nucleophile (e.g., water or an amine) to the reaction mixture.
- Heat the mixture to reflux to facilitate ring-opening and decarboxylation.
- Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution.
- Extract the aqueous layer with an organic solvent.

- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography or recrystallization to obtain **2-(4-Methylpyridin-2-YL)acetic acid**.

Biological Activity and Signaling Pathways

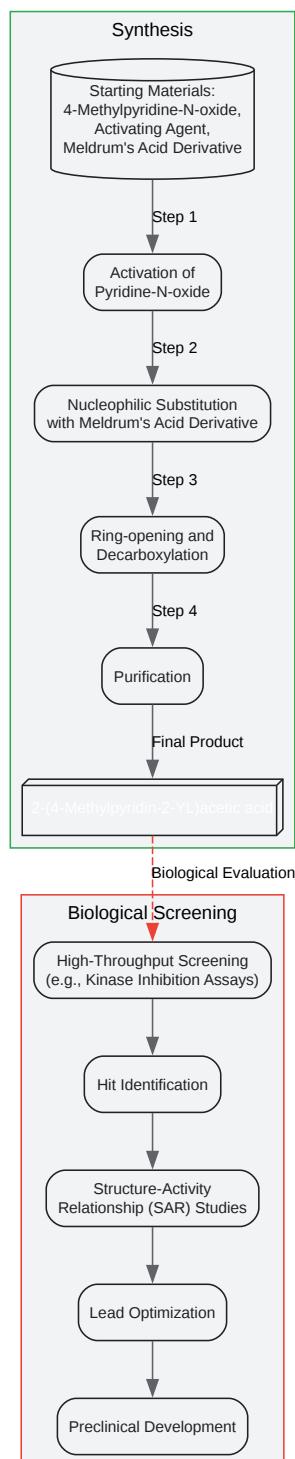
Currently, there is a notable lack of publicly available information regarding the specific biological activity and the role of **2-(4-Methylpyridin-2-YL)acetic acid** in any signaling pathways. Pyridine derivatives, in general, are a prevalent class of heterocyclic compounds found in numerous pharmaceutical products and are known to exhibit a wide range of biological activities.^[1] Derivatives of pyridylacetic acid are utilized as subunits in various drugs and drug candidates.^[1]

Given the structural motifs present in **2-(4-Methylpyridin-2-YL)acetic acid**, it can be hypothesized that this compound may serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The pyridine ring and the carboxylic acid group offer sites for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. The synthesis and biological evaluation of related 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5) suggest a potential area of investigation for this compound and its derivatives.^[5]

Experimental Workflow and Logic

Due to the absence of specific information on signaling pathways, a logical workflow for the synthesis and potential screening of **2-(4-Methylpyridin-2-YL)acetic acid** is presented below. This workflow outlines the key steps from starting materials to the final product and its subsequent evaluation for biological activity.

Synthesis and Screening Workflow for 2-(4-Methylpyridin-2-YL)acetic acid

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128190#2-4-methylpyridin-2-yl-acetic-acid-cas-number-lookup>

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